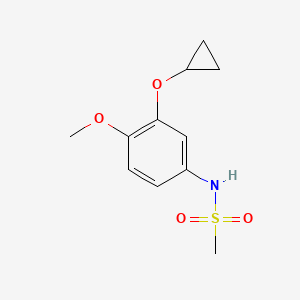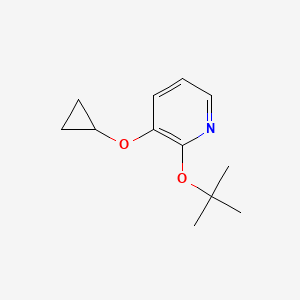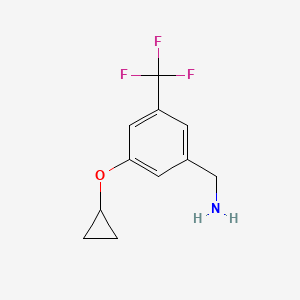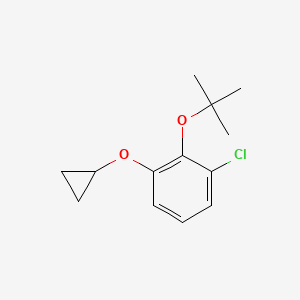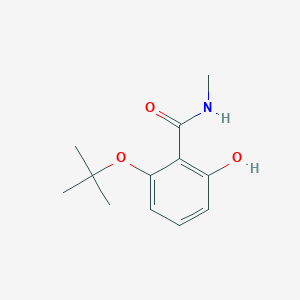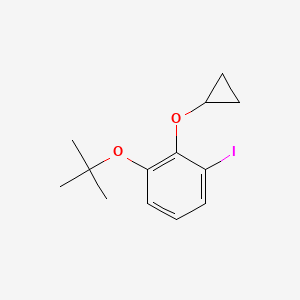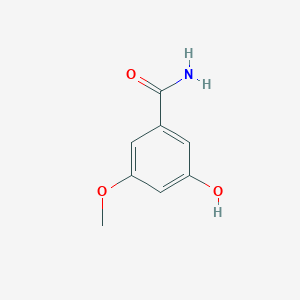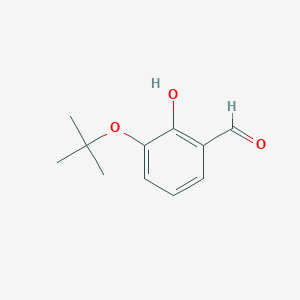
3-(Tert-butoxy)-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butoxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a tert-butoxy group and a hydroxyl group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste . Another method involves the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters, which can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butoxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions
Major Products Formed
Oxidation: 3-(Tert-butoxy)-2-hydroxybenzoic acid.
Reduction: 3-(Tert-butoxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butoxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Tert-butoxy)-2-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Tert-butoxy)propionic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
tert-Butyl Ethers of Renewable Diols: Compounds with vicinal tert-butoxy and hydroxy groups, used as oxygenated additives for motor gasoline.
Uniqueness
3-(Tert-butoxy)-2-hydroxybenzaldehyde is unique due to the presence of both a tert-butoxy group and a hydroxyl group on the benzaldehyde framework. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-hydroxy-3-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3 |
InChI-Schlüssel |
XUPYJTPQZTTXQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




